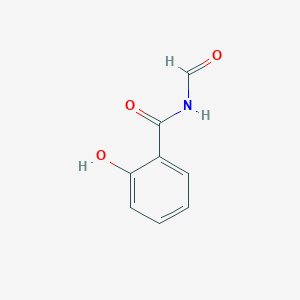

N-Formyl-2-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-formyl-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-9-8(12)6-3-1-2-4-7(6)11/h1-5,11H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIFQFSQXIJJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511891 | |

| Record name | N-Formyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67936-24-7 | |

| Record name | N-Formyl-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of N Formyl 2 Hydroxybenzamide Within the Landscape of Chemical Research

N-Formyl-2-hydroxybenzamide, also known by its CAS number 67936-24-7, is an aromatic amide. chemscene.comchemscene.com Its structure features a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a formylated amide (-NHCHO) group. This combination of functional groups—a phenol, an amide, and a formyl group—provides it with a specific set of chemical properties and potential for reactivity, making it a subject of interest in synthetic and medicinal chemistry. chemscene.com

The compound is a derivative of salicylamide (B354443) (2-hydroxybenzamide), a known analgesic and antipyretic agent. wikipedia.org The presence of the N-formyl group distinguishes it from salicylamide, potentially modifying its biological activity and chemical characteristics. In the broader landscape of chemical research, this compound is situated within the extensive family of benzamide (B126) derivatives. These derivatives are explored for a wide range of applications, including their potential as antitumor agents. researchgate.net Research into related structures, such as N-benzoyl-2-hydroxybenzamides, has shown activity against various parasites, highlighting the therapeutic potential of this class of compounds. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 67936-24-7 chemscene.comchemscene.com |

| Molecular Formula | C8H7NO3 chemscene.com |

| Molecular Weight | 165.15 g/mol chemscene.comchemscene.com |

| Topological Polar Surface Area (TPSA) | 66.4 Ų chemscene.com |

| Hydrogen Bond Donors | 2 chemscene.com |

| Hydrogen Bond Acceptors | 3 chemscene.com |

| Rotatable Bonds | 2 chemscene.com |

Historical Context and Evolution of Research on Salicylamide and Benzamide Derivatives

The study of salicylamide (B354443) and its derivatives is deeply rooted in the history of medicinal chemistry, which began with the exploration of salicylic (B10762653) acid from willow bark in the 18th century. smolecule.com Salicylamide (2-hydroxybenzamide) itself was developed as an amide derivative of salicylic acid, offering analgesic and antipyretic properties. wikipedia.orgsmolecule.com It served as a foundational structure for further chemical modification.

Over the decades, research has expanded from simple salicylates to a vast array of benzamide (B126) derivatives. Scientists have systematically modified the core benzamide structure to explore new therapeutic possibilities. This has led to the development of compounds with diverse biological activities. For instance, derivatives of salicylamide, such as niclosamide (B1684120) and nitazoxanide, have been investigated for their broad-spectrum antiviral properties. researchgate.net Furthermore, novel benzamide derivatives have been designed and synthesized to target specific biological pathways, including those involved in cancer, with some showing potent antiproliferative effects. researchgate.net The evolution of this research demonstrates a strategic effort to fine-tune the chemical structure of these compounds to enhance their efficacy and explore new applications, leading to the investigation of molecules like N-Formyl-2-hydroxybenzamide.

Significance of the N Formyl Moiety in Contemporary Medicinal Chemistry and Organic Synthesis

Direct Formylation Approaches to N-Formyl-2-hydroxybenzamide

Direct formylation involves the introduction of a formyl group (–CHO) onto the nitrogen atom of the amide in 2-hydroxybenzamide. The success of this approach hinges on the choice of the formylating agent, reaction conditions, and the potential use of a catalyst to enhance efficiency and yield.

A multitude of reagents and conditions have been developed for the N-formylation of amines and amides, which are applicable to the synthesis of this compound. researchgate.netnih.gov Formic acid is a fundamental formylating agent, often used in excess or with a dehydrating agent to drive the condensation reaction. nih.gov Another common and potent agent is acetic formic anhydride (B1165640) (AFA), which can be generated in situ from formic acid and acetic anhydride. nih.gov This mixed anhydride is highly reactive and can achieve N-formylation, often at low temperatures. nih.gov

Other formylating systems include chloral, which reacts to produce formamides with chloroform (B151607) as a byproduct, and various formate esters like ethyl formate or methyl formate. nih.govresearchgate.net The reaction conditions can be optimized for efficiency; for instance, some procedures are performed under solvent-free conditions at elevated temperatures (e.g., 60-70 °C) to simplify workup and reduce waste. researchgate.nettandfonline.com The choice of agent depends on factors like substrate reactivity, desired purity, and scalability. nih.govresearchgate.net More recently, carbon dioxide has been explored as a C1 source for formylation in the presence of a reducing agent. rsc.orgrsc.org

| Formylating Agent/System | Typical Reaction Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Formic Acid | Reflux in a solvent like toluene (B28343) with water removal (Dean-Stark trap) or solvent-free at 60-70°C. | Readily available and inexpensive; requires driving the equilibrium towards product formation. | nih.gov |

| Acetic Formic Anhydride (AFA) | Generated in situ from formic acid and acetic anhydride, often at reduced temperatures (-20°C to 0°C). | Highly reactive agent, leading to high yields and fast reaction times. | nih.gov |

| Chloral (Trichloroacetaldehyde) | Low temperature reaction with primary or secondary amines/amides. | Produces high yields with chloroform as the only byproduct. | nih.gov |

| Ethyl Formate / Methyl Formate | Used as both reagent and solvent, often at room temperature or with gentle heating. Can be catalyzed. | Inexpensive and effective, particularly with catalysts like bicyclic guanidines. | researchgate.netresearchgate.net |

| CO₂ with a Reducing Agent (e.g., NaBH₄) | Catalyst-free, often in a formamide-based solvent. | Sustainable approach using CO₂ as a C1 source. Forms a formoxy borohydride (B1222165) intermediate in situ. | rsc.org |

To improve the efficiency and mildness of N-formylation reactions, various catalytic systems have been developed. These catalysts activate the formylating agent, typically formic acid, making the reaction more favorable. Lewis acids such as zinc chloride (ZnCl₂), indium (In), and their salts have proven effective. nih.govcore.ac.uk For example, indium metal can catalyze the formylation of amines with formic acid under solvent-free conditions at 70 °C. nih.govcore.ac.uk

Solid acid catalysts are also widely employed due to their ease of separation and reusability. Examples include Amberlite IR-120, sulfated titania, and sulfated tungstate. researchgate.netresearchgate.net Molecular iodine has been reported as a simple, inexpensive, and effective catalyst for the N-formylation of various amines with formic acid under solvent-free conditions, proceeding through an in situ-generated HI intermediate that protonates the formic acid. organic-chemistry.org For specialized applications, reagents like propylphosphonic anhydride (T3P®) can be used to activate the amide for subsequent formylation. researchgate.net

| Catalyst Type | Specific Example(s) | Typical Conditions | Reference |

|---|---|---|---|

| Lewis Acid | ZnCl₂, Indium (In) | 10 mol% catalyst, formic acid, 70°C, solvent-free. | nih.gov |

| Halogen | Molecular Iodine (I₂) | 5 mol% I₂, formic acid, 70°C, solvent-free. | organic-chemistry.org |

| Solid Acid | Amberlite IR-120, Sulfated Titania, Sulfated Tungstate | Heterogeneous catalysis, conditions vary. | researchgate.net |

| Metal-Organic Framework (MOF) | DUT-5-CoH | Heterogeneous catalysis with CO₂ and a reducing agent (H₂ or PhSiH₃). | rsc.org |

Synthesis of this compound Precursors

Salicylamide (B354443) is an important organic intermediate used in the synthesis of many derivatives. google.com A common industrial preparation method involves the ammonolysis of methyl salicylate (B1505791) (oil of wintergreen). In this process, methyl salicylate is heated with ammonia (B1221849), typically in a solvent such as toluene, under pressure. google.com The reaction involves the nucleophilic attack of ammonia on the ester carbonyl group, leading to the formation of salicylamide and methanol (B129727) as a byproduct. google.com The process is designed to be environmentally friendly, with yields reported to be over 95% and the ability to recycle the toluene solvent and methanol byproduct. google.com

In many synthetic protocols, the active formylating agent is prepared in situ as a distinct intermediate. A classic example is acetic formic anhydride (AFA), which is generated by mixing formic acid with acetic anhydride. nih.gov This intermediate is more electrophilic than formic acid itself, allowing for more rapid formylation. nih.gov

Another approach involves the use of activating agents that convert formic acid into a more reactive species. For example, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) react with formic acid to form a highly reactive O-acylisourea intermediate. researchgate.net Similarly, propylphosphonic anhydride (T3P®) is a powerful activating agent used for amide bond formation and can be employed to generate reactive intermediates for formylation. researchgate.net These methods are particularly useful for sensitive substrates or when mild conditions are required.

Derivatization Strategies for this compound Analogs

The synthesis of analogs of this compound is typically achieved by first preparing a substituted 2-hydroxybenzamide precursor, which is then subjected to N-formylation using the methods described in section 2.1. This modular approach allows for the introduction of a wide variety of functional groups onto the salicylamide scaffold.

Common derivatization strategies for the 2-hydroxybenzamide core include:

Ring Acylation: The aromatic ring of salicylamide can undergo electrophilic substitution reactions. For instance, a Friedel-Crafts acylation can introduce an acetyl group, as seen in the synthesis of 5-acetylsalicylamide. google.com This reaction is typically catalyzed by a Lewis acid like aluminum chloride, with acetyl chloride as the acylating agent. google.com

O-Alkylation: The phenolic hydroxyl group is a common site for modification. It can be alkylated by reacting the sodium salt of salicylamide with various alkyl halides. researchgate.netlew.ro For example, reacting N-substituted salicylamides with ethyl chloroacetate (B1199739) introduces an ester-containing side chain on the phenolic oxygen. researchgate.netresearchgate.net

Ring Substitution: Functional groups can be introduced onto the aromatic ring through various reactions. Nitration followed by reduction can be used to install an amino group, which can be further modified. nih.gov Halogenation, such as bromination, is also a common transformation to create intermediates for further functionalization. lew.ro

Once these substituted salicylamide analogs are prepared, they can serve as substrates for N-formylation to yield the corresponding this compound derivatives.

Chemical Transformations of the Benzamide (B126) Moiety

The benzamide portion of this compound is a key site for chemical modifications. The amide group itself can be synthesized through various means, often starting from salicylic (B10762653) acid. One common approach involves the esterification of salicylic acid to produce ethyl-2-hydroxybenzoate, which is then reacted with an appropriate amine to form the benzamide structure. For instance, reaction with ethane-1,2-diamine or benzen-1,2-diamine leads to the formation of N-(2-aminoethyl)-2-hydroxybenzamide and N-(2-aminophenyl)-2-hydroxybenzamide, respectively. ekb.eg These transformations highlight the versatility of the carboxyl group of salicylic acid in forming the foundational amide bond.

Further modifications can be introduced to the benzamide structure. For example, starting from 2-hydroxy-N-(2-trifluoromethyl-phenyl)-benzamide, the hydroxyl group can be alkylated with ethyl α-halogenated acid esters. The resulting ester can then be condensed with hydrazine (B178648) to form a hydrazide, which can be further reacted with substituted benzaldehydes to produce hydrazones. researchgate.net These sequential reactions demonstrate how the initial benzamide structure can be elaborated to create a diverse range of derivatives.

Modifications and Functionalizations of the Formyl Group

The formyl group (an aldehyde) is a highly reactive functional group that allows for a variety of chemical modifications. Standard transformations of the formyl group include oxidation to a carboxylic acid and reduction to a hydroxymethyl group. For instance, the formyl group in analogs like N,N-Diethyl-2-formyl-6-methoxybenzamide can be oxidized using agents such as potassium permanganate (B83412) or reduced with reagents like sodium borohydride.

These transformations are fundamental in organic synthesis, allowing for the conversion of the aldehyde into other important functional groups, thereby expanding the synthetic utility of this compound and its analogs.

Regioselective Introduction of Substituents on the Aromatic Ring

The selective introduction of substituents onto the aromatic ring of this compound and its precursors is crucial for creating specific analogs. The directing effects of the existing functional groups, primarily the hydroxyl and amide groups, govern the position of incoming electrophiles. The hydroxyl group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. libretexts.org

A key strategy for regioselective functionalization is Directed Ortho-Metalation (DoM). acs.org In this technique, a directing group on the aromatic ring directs the deprotonation of a nearby ortho position by a strong base, typically an organolithium reagent. The resulting lithiated species can then react with an electrophile to introduce a substituent at that specific position. For example, in the synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide, the methoxy (B1213986) and diethylamide groups direct lithiation to the ortho position, followed by quenching with dimethylformamide (DMF) to introduce the formyl group. This method provides excellent control over the regiochemistry of substitution.

The table below summarizes the directing effects of common substituents in electrophilic aromatic substitution reactions.

| Substituent | Activating/Deactivating | Ortho/Para or Meta Director |

| -OH | Activating | Ortho, Para |

| -NH2, -NHR, -NR2 | Activating | Ortho, Para |

| -OR | Activating | Ortho, Para |

| -Alkyl | Activating | Ortho, Para |

| -Halogen | Deactivating | Ortho, Para |

| -CHO, -COR | Deactivating | Meta |

| -COOR | Deactivating | Meta |

| -CN | Deactivating | Meta |

| -NO2 | Deactivating | Meta |

| -SO3H | Deactivating | Meta |

Advanced Synthetic Techniques Applied to this compound Synthesis

Modern synthetic chemistry employs a range of advanced techniques to improve efficiency, yield, and selectivity in the synthesis of complex molecules like this compound.

Application of Cascade Annulation Reactions

Cascade annulation reactions, also known as domino or tandem reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. These reactions are highly efficient for constructing complex cyclic structures. Rhodium(III)-catalyzed C-H activation and annulation is a powerful tool in this regard. For example, intermolecular cascade annulation of 2-acetylenic aldehydes with O-substituted N-hydroxybenzamides has been used to construct hydroxyindolizidinone moieties. mdpi.com Similarly, rhodium(III)-catalyzed intramolecular annulation of benzamides substituted with an aryl group carrying an alkynyl group on the nitrogen has been developed for the synthesis of fused indolizidinones. mdpi.com

Copper-catalyzed cascade reactions have also been employed. A three-component reaction of α,β-unsaturated ketoximes, paraformaldehyde, and amines can yield imidazoles and dihydroimidazoles, demonstrating the power of cascade processes in building heterocyclic systems. organic-chemistry.org These methods offer a streamlined approach to complex molecular architectures that might otherwise require lengthy, multi-step syntheses.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions. researchgate.net The use of microwave irradiation can lead to significantly reduced reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. beilstein-journals.orgmdpi.com This is attributed to efficient and uniform heating of the reaction mixture. researchgate.net

In the context of synthesizing derivatives related to this compound, microwave-assisted protocols have been successfully applied. For instance, the synthesis of N-alkylated 2-pyridones through a three-component reaction saw a dramatic improvement in yield and reduction in reaction time when using microwave irradiation compared to conventional heating. beilstein-journals.org Similarly, microwave-assisted synthesis of ethenzamide via O-alkylation of salicylamide demonstrated a significant rate enhancement. researchgate.net

The following table highlights the advantages of microwave-assisted synthesis in specific reactions.

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of N-alkylated 2-pyridones | 180 min, 65-77% yield | 15 min, 81-94% yield | beilstein-journals.org |

| O-alkylation of salicylamide | 15 min at 80°C, 79% yield (solvent-free) | 90 s, 92% yield (solvent-free) | researchgate.net |

Novel Metal-Catalyzed Formylation Approaches

Formylation, the introduction of a formyl group, is a fundamental C1-building block transformation in organic synthesis. While traditional methods exist, novel metal-catalyzed approaches offer milder conditions and greater efficiency.

Directed ortho-metalation, as previously mentioned, often utilizes strong lithium bases. However, metal catalysis can provide alternative pathways. For example, palladium-catalyzed regioselective C-H functionalization has been developed to introduce various groups at specific positions on an aromatic ring, guided by a directing group. rsc.org

Furthermore, the formylation of amines using carbon dioxide and hydrogen can be catalyzed by ruthenium complexes, often assisted by ionic liquids. researchgate.net This method represents a more sustainable approach to formamide (B127407) synthesis, which are precursors to or analogs of N-formyl compounds. These advanced catalytic systems are continually being developed to provide more efficient and environmentally benign synthetic routes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR, along with advanced 2D techniques, are instrumental in assigning the specific resonances and confirming the connectivity of the atoms. Due to the restricted rotation around the amide C-N bond, N-formyl derivatives can exist as a mixture of cis and trans rotamers (or conformers), which can often be observed as separate sets of signals in NMR spectra. rsc.org

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, the amide proton, and the formyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

The aromatic region is expected to show four protons with splitting patterns characteristic of a 1,2-disubstituted benzene (B151609) ring. The formyl proton (CHO) is anticipated to appear as a singlet at a downfield chemical shift, typically in the range of δ 8.0-10.0 ppm, due to the strong deshielding effect of the carbonyl group. libretexts.org The amide proton (NH) signal is also expected to be downfield and may appear as a broad singlet or a doublet if coupled to the formyl proton. Its chemical shift can be sensitive to the solvent and concentration. The phenolic hydroxyl (OH) proton signal is typically a broad singlet, and its position can vary significantly depending on solvent and hydrogen bonding.

The presence of cis and trans isomers due to restricted amide bond rotation could lead to two distinct signals for the formyl proton and the amide proton. rsc.org For instance, in N-formyl-o-toluidine, two signals for the formyl proton are observed, with the cis isomer being the major component in a DMSO-d₆ solution.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Formyl H | ~9.5 - 10.5 | s |

| Amide NH | ~8.5 - 9.5 | s (or d) |

| Phenolic OH | ~10.0 - 12.0 | br s |

| Aromatic H (multiple) | ~6.8 - 8.0 | m |

Note: Predicted values are based on spectral data from analogous compounds and chemical shift prediction software. libretexts.orgnmrdb.org The exact values can vary with solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to the six aromatic carbons and the two carbonyl carbons.

The carbonyl carbon of the amide group typically resonates in the range of δ 160-170 ppm. The formyl carbonyl carbon is generally found further downfield, often above δ 190 ppm. caltech.edu The aromatic carbons will appear between δ 110-160 ppm. The carbon bearing the hydroxyl group (C-OH) is expected to be significantly downfield due to the oxygen's deshielding effect, while the carbon attached to the amide group will also be influenced by the nitrogen and carbonyl functionalities. The presence of rotamers can also lead to a doubling of peaks in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Amide C=O | ~165 - 170 |

| Formyl C=O | ~190 - 195 |

| Aromatic C-OH | ~155 - 160 |

| Aromatic C-N | ~120 - 125 |

| Aromatic C-H (multiple) | ~115 - 135 |

Note: Predicted values are based on spectral data from analogous compounds and chemical shift prediction software. caltech.edunmrdb.org

Advanced Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies correlations between protons that are coupled to each other, typically on adjacent carbons. It would be crucial for assigning the connectivity of the aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, allowing for confident assignment of carbon resonances based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons. It would be particularly useful in determining the predominant cis/trans isomer by observing the spatial relationship between the formyl proton and the adjacent aromatic proton. scispace.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. google.com The IR spectrum of this compound is expected to show distinct absorption bands for the O-H, N-H, and C=O groups.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group. The broadness is due to intermolecular hydrogen bonding. Intramolecular hydrogen bonding between the phenolic OH and the amide carbonyl oxygen is also highly probable, which can shift this band to lower wavenumbers.

N-H Stretching: A sharp to moderately broad peak for the amide N-H stretch is anticipated around 3100-3500 cm⁻¹. rsc.orgspectroscopyonline.com

C=O Stretching: The molecule contains two carbonyl groups, which are expected to give rise to strong absorption bands in the 1630-1750 cm⁻¹ region. The amide carbonyl (Amide I band) typically appears around 1650-1680 cm⁻¹. The formyl carbonyl stretching frequency is generally higher, appearing around 1680-1710 cm⁻¹. The exact positions can be influenced by conjugation and hydrogen bonding. caltech.edu

C-N Stretching and N-H Bending: The amide group also exhibits other characteristic vibrations, such as the N-H bend (Amide II band) around 1550 cm⁻¹.

Aromatic C=C and C-H Stretching: Aromatic C=C stretching vibrations will appear as a series of peaks in the 1450-1600 cm⁻¹ region. Aromatic C-H stretches are typically observed above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Phenolic Hydroxyl | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Amide | N-H Stretch | 3100 - 3500 | Medium |

| Formyl | C=O Stretch | 1680 - 1710 | Strong |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide | N-H Bend (Amide II) | ~1550 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

Note: Frequencies are based on typical ranges for these functional groups found in the literature. caltech.eduspectroscopyonline.com

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The technique involves ionizing the molecule and then detecting the mass-to-charge ratio (m/z) of the parent ion and its fragments. The molecular weight of this compound (C₈H₇NO₃) is 165.15 g/mol . acs.org

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 165. The fragmentation pattern would be characteristic of a substituted benzamide. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangements, though the latter is not possible for this specific structure. iau.ir

Key expected fragment ions could arise from:

Loss of the formyl group (-CHO), resulting in a fragment at m/z = 136.

Loss of the formylamino group (-NHCHO), leading to a benzoyl cation derivative.

Cleavage of the amide C-N bond.

The presence of nitrogen means the molecular ion will have an odd mass, consistent with the Nitrogen Rule. iau.ir

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula C₈H₇NO₃.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the chromophores present in the molecule.

This compound contains a substituted benzene ring and carbonyl groups, which act as chromophores. The electronic spectrum is expected to show absorptions due to π → π* and n → π* transitions.

π → π Transitions:* These are typically high-intensity absorptions associated with the conjugated π-system of the aromatic ring and the carbonyl groups. These are expected to appear at shorter wavelengths (e.g., 200-300 nm). dss.go.th

n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. These transitions for carbonyl groups often appear at longer wavelengths (e.g., >300 nm) and are characteristically weak. nmrdb.org

Advanced Spectroscopic and Diffraction Methods for Solid-State Structure (e.g., X-ray Crystallography of Derivatives)

The determination of the three-dimensional atomic arrangement in the solid state is crucial for understanding the structure-property relationships of this compound and its derivatives. X-ray crystallography, a premier diffraction technique, provides unparalleled insights into molecular conformation, crystal packing, and the intricate network of non-covalent interactions that dictate the supramolecular architecture of these compounds.

Detailed analysis of salicylamide derivatives through single-crystal X-ray diffraction has revealed key structural features, including the planarity of the salicylamide moiety and its significant role in forming robust intermolecular contacts. nih.govmdpi.com These interactions are predominantly of a dispersion and electrostatic nature. nih.govmdpi.com

One notable investigation focused on an arylpiperazine salicylamide derivative, where a combination of single-crystal and powder X-ray diffraction (PXRD), alongside solid-state NMR and thermal analysis, was employed for a comprehensive characterization. nih.govmdpi.com The study elucidated the molecular conformation and the hierarchy of intermolecular interactions, identifying the salicylamide fragment as fundamental to establishing intermolecular contacts. nih.govmdpi.com A significant finding from this research was the formation of a supramolecular 2D kite-type layer with a {4,4} topology within the crystal structure. nih.govmdpi.com

In another study, the crystal structure of N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzamide, a derivative of 2-hydroxybenzamide, was successfully determined using X-ray techniques. researchgate.net This analysis was part of a broader investigation into the coordination chemistry of related ligands with various metal ions, where the solid-state structure provided definitive proof of the compound's molecular geometry. researchgate.net

Furthermore, the synthesis and X-ray diffraction analysis of 1,4-bis{[(2'-thenylaminoformyl)phenoxyl]methyl}benzene, another complex salicylamide derivative, have been reported. asianpubs.org The crystal structure of this compound was solved using a Bruker Smart 1000 CCD area detector with MoKα radiation. asianpubs.org The analysis revealed strong intramolecular hydrogen bonding between the amide nitrogen atoms and the ethereal oxygen atoms, which stabilizes the molecule in a trans-configuration. asianpubs.org Additionally, the molecules are linked by intermolecular C-H…O hydrogen bonds, forming an infinite one-dimensional chain. asianpubs.org

The solid-state structures of various other derivatives, including metal complexes of 2,5-hexanedione (B30556) bis(salicyloylhydrazone), have also been elucidated by single-crystal X-ray diffraction. researchgate.net For instance, the crystal structures of its Ni(II) and Cu(II) complexes were determined, revealing octahedral and square-planar geometries, respectively. researchgate.net

These crystallographic studies are indispensable for establishing a definitive link between the molecular structure of this compound derivatives and their macroscopic properties, guiding the rational design of new materials and molecules with desired functionalities.

Crystallographic Data for a Salicylamide Derivative

The following table presents selected crystallographic data for the derivative 1,4-bis{[(2'-thenylaminoformyl)phenoxyl]methyl}benzene, illustrating the type of information obtained from single-crystal X-ray diffraction studies. asianpubs.org

| Parameter | Value |

| Molecular Formula | C₃₂H₂₈N₂O₄S₂ |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 296(2) K |

| Crystal System | Data not available in abstract |

| Space Group | Data not available in abstract |

| Key Structural Feature | Intramolecular H-bonding, trans-configuration, 1D chain via intermolecular C-H…O bonds |

Structure Activity Relationship Sar Studies of N Formyl 2 Hydroxybenzamide Derivatives

Impact of Substituent Modifications on Observed Biological Activities

The biological activity of N-Formyl-2-hydroxybenzamide derivatives can be significantly modulated by the introduction of various substituents on the aromatic rings. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

The electronic nature of substituents on the 2-hydroxybenzamide core plays a pivotal role in determining the biological potency of the derivatives. The distribution of electron density within the molecule can affect its binding affinity to target receptors or enzymes.

The hydroxyl (-OH) group on the salicylamide (B354443) ring is an activating, ortho/para-directing substituent, while the amide group is a deactivating, meta-directing substituent. brainly.com This electronic interplay influences the reactivity and potential sites for further chemical modification. For instance, in electrophilic aromatic substitution reactions like iodination, the incoming electrophile is directed to specific positions based on the combined electronic effects of these groups. brainly.comechemi.com

Studies on related salicylamide derivatives have shown that the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can fine-tune the biological activity. For example, the presence of halogen atoms (EWGs) on the salicylanilide scaffold has been shown to enhance antimicrobial activity. researchgate.net Conversely, the nature of substituents on a phenyl ring attached to the amide nitrogen can also dictate activity. The electronic properties of these substituents can influence the acidity of the N-H proton and the conformation of the molecule, which can be critical for target interaction.

| Compound Series | Substituent | Electronic Effect | Observed Biological Activity | Reference Compound |

|---|---|---|---|---|

| Salicylanilides | -Cl, -Br (on salicyl ring) | Electron-withdrawing | Enhanced antimicrobial activity | Unsubstituted Salicylanilide |

| N-phenylsalicylamides | -NO2 (on N-phenyl ring) | Strongly electron-withdrawing | Potent PPO inhibitory activity | Unsubstituted N-phenylsalicylamide |

| Salicylamide Derivatives | -OH (on salicyl ring) | Electron-donating | Directs electrophilic substitution to ortho/para positions | Benzamide (B126) |

| Salicylamide Derivatives | -C(O)NH2 (amide group) | Electron-withdrawing | Directs electrophilic substitution to meta position | Phenol |

Steric hindrance, resulting from the size and spatial arrangement of substituents, is another critical factor in the SAR of this compound analogs. Bulky substituents can influence the molecule's ability to adopt the optimal conformation for binding to a biological target.

The position of substituents on the aromatic ring can lead to significant steric clashes. For example, substitution at the ortho position relative to the amide linkage can force the aromatic rings out of planarity, which may be either beneficial or detrimental to biological activity depending on the target's binding site topology. In the iodination of salicylamide, while electronic effects favor both the 3- and 5-positions, the 5-position is often preferred due to reduced steric hindrance from the adjacent amide group. brainly.comechemi.com

In a series of N-phenylbenzamide derivatives, the introduction of bulky groups on the N-phenyl ring was found to influence their activity as muscarinic acetylcholine receptor subtype 1 (M1) antagonists. nih.gov Similarly, for adamantyl N-benzylbenzamide derivatives acting as melanogenesis inhibitors, the steric contribution of the bulky adamantyl moiety was found to be important for their activity. nih.gov

| Compound Series | Substituent Position | Substituent | Steric Effect | Impact on Activity/Reactivity |

|---|---|---|---|---|

| Salicylamides | Position 3 vs. 5 | -I | Less steric hindrance at position 5 | Preferential substitution at position 5 |

| N-benzylbenzamides | - | Adamantyl group | Significant steric bulk | Important for melanogenesis inhibitory activity |

| N-phenylbenzamides | Ortho-position on N-phenyl ring | -Cl, -OMe | Potential for conformational restriction | Modulated M1 antagonist activity |

A general trend observed in many compound series is that increasing lipophilicity can lead to enhanced biological activity, up to an optimal point, after which activity may decrease due to poor solubility or non-specific binding. For instance, in a series of N-alkoxyphenylhydroxynaphthalenecarboxamides, it was found that lipophilicity was a determinant of their biological activity. nih.gov Studies on flavonoids have also shown a close relationship between lipophilicity and antibacterial activity. mdpi.com

The introduction of alkyl or halogen substituents generally increases lipophilicity, while hydroxyl or amino groups tend to decrease it. The precise balance between hydrophilic and lipophilic character is often crucial for achieving the desired biological effect. For example, in a study of bicalutamide derivatives, a correlation was found between higher lipophilicity and increased androgen receptor affinity. mdpi.com

| Compound Class | Modification Increasing Lipophilicity | Effect on Biological Activity |

|---|---|---|

| N-alkoxyphenylhydroxynaphthalenecarboxamides | Longer alkyl chains | Lipophilicity is a key determinant of activity |

| Flavonoids | Fewer hydroxyl groups | Close correlation with antibacterial activity |

| Bicalutamide Derivatives | Naphthyl or (trifluoromethoxy)benzene fragments | Increased androgen receptor affinity |

Influence of Core Structure Modifications on Biological Profiles

Alterations to the core this compound scaffold can lead to profound changes in the biological profile of the resulting analogs. These modifications can include ring substitutions, isosteric replacements of the amide bond, or changes to the hydroxyphenyl moiety.

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve pharmacokinetic properties or to explore new binding interactions. nih.gov For example, replacing the amide linkage with a more stable group can enhance metabolic stability. The nature of the heterocyclic rings in related structures has also been shown to significantly impact activity. For instance, in a series of N-pyrazinylhydroxybenzamides, the pyrazine ring was important for their antimicrobial properties. tandfonline.com

Modifications to the 2-hydroxybenzamide core itself, such as shifting the position of the hydroxyl group or replacing the benzene (B151609) ring with a heterocycle, can drastically alter the compound's biological activity by changing its shape, electronic properties, and hydrogen bonding capabilities.

Identification of Key Pharmacophores within this compound Analogs

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. dovepress.com For this compound analogs, key pharmacophoric features likely include:

A hydrogen bond donor: The phenolic hydroxyl group and the N-H of the amide.

A hydrogen bond acceptor: The carbonyl oxygen of the amide and the hydroxyl oxygen.

An aromatic ring: The phenyl ring of the 2-hydroxybenzamide moiety, which can participate in π-π stacking or hydrophobic interactions.

Pharmacophore modeling studies on related N-hydroxyphenyl acrylamides identified a five-point pharmacophore with two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as being crucial for their activity against human cancer leukemia K562 cells. researchgate.net The specific spatial arrangement of these features is critical for effective binding to the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models use statistical methods to correlate physicochemical descriptors of the molecules with their observed activity.

For benzamide derivatives, QSAR studies have been successfully employed to predict their biological activities and to guide the design of new, more potent compounds. For example, 3D-QSAR modeling of adamantyl N-benzylbenzamide derivatives as melanogenesis inhibitors indicated that steric and electrostatic contributions were important for activity. nih.gov Similarly, a QSAR study on N-(2-Aminophenyl)-Benzamide derivatives as histone deacetylase 2 inhibitors showed that descriptors such as the logarithm of the partition coefficient (LogP), molecular weight, and the number of hydrogen-bond acceptors play a vital role in their biological activity. sphinxsai.com

These models can provide valuable insights into the mechanism of action and help in prioritizing the synthesis of new analogs with a higher probability of success.

Derivatives and Analogs: Advanced Synthesis, Structural Characterization, and Biological Evaluation

Systematic Synthesis of Novel N-Formyl-2-hydroxybenzamide Derivatives

The synthesis of novel this compound derivatives is a methodical process that often begins with the core 2-hydroxybenzamide (salicylamide) scaffold. Various synthetic strategies can be employed to introduce diverse substituents at different positions of the aromatic ring or to modify the N-formyl group.

One common approach involves the initial synthesis of a series of substituted salicylamides followed by N-formylation. For instance, starting with commercially available substituted salicylic (B10762653) acids, the corresponding salicylamides can be prepared via activation of the carboxylic acid (e.g., using thionyl chloride or a coupling agent like EDC/HOBt) followed by reaction with an appropriate amine.

Alternatively, modifications can be introduced to the 2-hydroxybenzamide backbone. For example, electrophilic aromatic substitution reactions can be utilized to introduce functional groups such as halogens, nitro groups, or alkyl groups onto the benzene (B151609) ring. These functionalized salicylamides can then serve as precursors for further derivatization.

The crucial N-formylation step can be achieved through various methods. A classic approach is the use of formic acid or its derivatives, such as formic acid/acetic anhydride (B1165640) mixtures. More recent and milder methods for N-formylation are also available, which can be advantageous when dealing with sensitive functional groups on the salicylamide (B354443) core. rsc.org

A hypothetical systematic synthesis of a library of this compound derivatives might involve the parallel synthesis of a series of 5-substituted salicylamides, followed by a consistent N-formylation step. The substituents at the 5-position could be varied to include electron-donating and electron-withdrawing groups to probe the electronic effects on biological activity.

Table 1: Hypothetical Synthetic Scheme for 5-Substituted this compound Derivatives

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 5-Substituted Salicylic Acid, Amine | EDC, HOBt, DMF | 5-Substituted-2-hydroxybenzamide |

| 2 | 5-Substituted-2-hydroxybenzamide | Formic Acid, Acetic Anhydride | 5-Substituted-N-formyl-2-hydroxybenzamide |

This table is interactive. You can sort and filter the data.

Comprehensive Structural Elucidation of Newly Synthesized Analogs

Once synthesized, the precise chemical structure of each new analog must be unambiguously confirmed. A combination of modern spectroscopic and analytical techniques is employed for this comprehensive structural elucidation. researchgate.net

Key Techniques for Structural Characterization:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the presence of key functional groups. For this compound derivatives, characteristic absorption bands for the O-H (hydroxyl), N-H (amide), C=O (amide and formyl), and C-N bonds would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are indispensable for determining the precise arrangement of atoms within the molecule.

1H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the benzene ring. The signals for the amide and formyl protons are also characteristic.

13C NMR: Reveals the number of different types of carbon atoms and their electronic environment. The chemical shifts of the carbonyl carbons and the aromatic carbons are particularly informative.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can further support the proposed structure.

Single-Crystal X-ray Diffraction: When suitable crystals can be grown, this technique provides the most definitive three-dimensional structure of the molecule, confirming bond lengths, bond angles, and stereochemistry. researchgate.net

The collective data from these analytical methods allows for the unequivocal confirmation of the structures of the newly synthesized this compound analogs, which is a prerequisite for any subsequent biological evaluation.

Comparative Biological Profiling and Activity Assessment of Derivatives

With a library of structurally confirmed derivatives in hand, the next step is to assess their biological activity in a comparative manner. The choice of biological assays depends on the therapeutic target of interest. For instance, if the parent compound showed antimicrobial properties, the derivatives would be screened against a panel of relevant microorganisms. researchgate.netresearchgate.net

A typical biological profiling workflow includes:

Primary Screening: All newly synthesized compounds are tested in a high-throughput or medium-throughput assay to identify "hits" that exhibit activity at a single concentration.

Dose-Response Studies: Active compounds from the primary screen are then evaluated over a range of concentrations to determine their potency, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Selectivity Profiling: Promising candidates are tested against related targets or in counter-screens to assess their selectivity. High selectivity is often a desirable trait to minimize off-target effects.

Mechanism of Action Studies: Further experiments are conducted to elucidate how the most promising compounds exert their biological effects.

For example, a series of this compound derivatives could be evaluated for their potential as histone deacetylase (HDAC) inhibitors. nih.gov In this case, the comparative biological profiling would involve in vitro assays to measure the inhibition of various HDAC isoforms.

Table 2: Hypothetical Comparative Biological Activity of this compound Derivatives

| Compound ID | Substitution at C5 | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | Selectivity (HDAC1/HDAC6) |

| N-FHB | H | 10.5 | 8.2 | 1.28 |

| N-FHB-Cl | Cl | 5.2 | 9.5 | 0.55 |

| N-FHB-OCH3 | OCH3 | 8.1 | 3.5 | 2.31 |

| N-FHB-NO2 | NO2 | 2.3 | 15.1 | 0.15 |

This table is interactive. You can sort and filter the data.

The data generated from such comparative profiling is crucial for establishing Structure-Activity Relationships (SAR).

Rational Design Principles for Optimized Analog Development

The insights gained from the SAR studies form the basis for the rational design of second-generation analogs with optimized properties. Rational drug design aims to move beyond trial-and-error by using computational and structural information to guide the design of new molecules. nih.gov

Key principles in the rational design of this compound analogs include:

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing the structures of active derivatives, a common pharmacophore can be developed to guide the design of new compounds that fit this model.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the biological activity of a series of compounds with their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters). nih.gov A statistically significant QSAR model can be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

Structure-Based Drug Design: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, structure-based design can be employed. This involves using computational docking to predict how different analogs will bind to the target's active site. This information can guide the design of modifications that enhance binding affinity and selectivity.

By iteratively applying these rational design principles, synthesizing the designed compounds, and evaluating their biological activity, a cycle of optimization can be established to develop this compound analogs with superior therapeutic potential.

Role in Natural Products Chemistry

N-Formyl-2-hydroxybenzamide as a Synthetic Precursor or Intermediate in Natural Product Synthesis

N-formylamides are a class of compounds recognized for their utility as versatile intermediates in organic synthesis. While specific examples detailing the use of this compound as a direct precursor in the total synthesis of a complex natural product are not extensively documented, the broader class of N-formylamides is crucial for constructing functional groups found in several highly bioactive natural products. They serve as important starting materials for generating enamide and dienamide functionalities. These structural motifs are present in natural products known for their potent biological activities, including antibiotics such as crocacin (B1247475) A and CJ-15,801. The N-formyl group can be readily transformed, making it a valuable synthon for introducing nitrogen-containing functionalities and constructing carbon-carbon bonds in the assembly of complex molecular architectures.

| Natural Product | Functional Group | Biological Activity |

|---|---|---|

| Crocacin A | Enamide | Antibiotic |

| CJ-15,801 | Dienamide | Antibiotic |

Identification of the N-Formyl Amino-Salicylamide Moiety in Bioactive Natural Products

A closely related and biologically significant structural unit is the N-formyl amino-salicylamide moiety. This specific chemical feature has been identified as a critical pharmacophore responsible for the potent biological activity of several classes of natural products. Research into secondary metabolites from the bacterium Streptomyces orinoci led to the identification of a family of compounds known as the neoantimycins. nih.gov Detailed spectroscopic analysis of these compounds, including neoantimycin (B15521), neoantimycin F, neoantimycin G, and neoantimycin H, revealed the presence of the N-formyl amino-salicylamide core. nih.gov

Further investigation into biosynthetically related microbial metabolites, such as the antimycins (e.g., Antimycin A2a, Antimycin A4a) and respirantin, also confirmed the presence of this same structural moiety. nih.gov Structure-activity relationship (SAR) studies have definitively correlated the presence of the N-formyl amino-salicylamide functionality with potent inhibitory activity against oncogenic K-Ras plasma membrane (PM) localization. nih.gov This discovery highlights the moiety as a key structural feature for a specific and therapeutically relevant anticancer mechanism. nih.gov

| Natural Product Family | Specific Examples | Key Structural Moiety | Documented Biological Activity |

|---|---|---|---|

| Neoantimycins | Neoantimycin, Neoantimycin F, G, H | N-Formyl Amino-Salicylamide | Inhibition of oncogenic K-Ras PM localization nih.gov |

| Antimycins | Antimycin A2a, Antimycin A4a | N-Formyl Amino-Salicylamide | Inhibition of oncogenic K-Ras PM localization nih.gov |

| Respirantin | Respirantin | N-Formyl Amino-Salicylamide | Inhibition of oncogenic K-Ras PM localization nih.gov |

Hypothesized Biosynthetic Pathways Involving this compound Related Structures

The biosynthesis of complex natural products like the antimycin-type depsipeptides is a sophisticated process orchestrated by large, multi-enzyme complexes. These assembly lines are typically hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) systems. nih.gov The biosynthesis of the antimycin core begins with the formation of a starter unit, which is then elaborated by the NRPS/PKS machinery. nih.gov

The commonly utilized starter unit for this class of molecules is 3-formamidosalicylate (3-FAS), a compound structurally related to this compound. nih.gov The pathway to 3-FAS begins with tryptophan, which undergoes enzymatic ring opening to produce N-formyl-L-kynurenine. nih.gov This is subsequently converted through several steps into 3-aminosalicylate, which is then N-formylated to yield the 3-FAS starter unit that is loaded onto the assembly line. The genes encoding the enzymes for this starter unit synthesis are typically found clustered together with the main NRPS/PKS genes. nih.gov This conserved biosynthetic logic underscores the importance of the N-formylated aminobenzoic acid scaffold in generating this family of natural products.

| Biosynthetic Pathway Step | Key Intermediate/Unit | Precursor Molecule | Relevance |

|---|---|---|---|

| Initiation | 3-Formamidosalicylate (3-FAS) | Tryptophan | Standard starter unit for antimycin-type depsipeptides. nih.gov |

| Intermediate Step | N-formyl-L-kynurenine | Tryptophan | Product of initial enzymatic ring-opening in the 3-FAS pathway. nih.gov |

Advanced Research Directions and Future Perspectives for N Formyl 2 Hydroxybenzamide Research

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and innovative synthetic routes is fundamental to the future of N-Formyl-2-hydroxybenzamide research. While established methods exist, the exploration of novel pathways can offer improvements in yield, purity, cost-effectiveness, and environmental impact.

Future synthetic strategies are likely to focus on:

Greener Chemistry Approaches: The use of environmentally benign solvents and catalysts is a growing trend in medicinal chemistry. Research into water-based reactions or the use of biocatalysts could offer more sustainable methods for synthesizing this compound and its derivatives. rsc.org

Flow Chemistry: Continuous flow synthesis presents an opportunity for a more controlled, scalable, and safer production process compared to traditional batch methods. This could be particularly advantageous for large-scale manufacturing.

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Investigating C-H activation strategies could lead to more direct and efficient routes to this compound and its analogs, bypassing multiple steps required in classical approaches.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency. For instance, a one-pot transformation of aldehydes to nitriles has been described, showcasing the potential for streamlined syntheses. researchgate.net

A recent study detailed a method for producing 2-formyl benzamides from an N-phthalimidoyl sulfoximine (B86345) under mild conditions, which could be adaptable for this compound. researchgate.net Another approach involves the oxidative cleavage of N-acylaminoacids to prepare N-formylamides. orgsyn.org The table below outlines a comparison of potential synthetic methodologies.

| Methodology | Potential Advantages | Potential Challenges |

| Greener Chemistry | Reduced environmental impact, increased safety. | Catalyst stability and reactivity in aqueous media. |

| Flow Chemistry | Improved scalability, safety, and control. | Initial setup costs and optimization of flow parameters. |

| C-H Activation | Increased synthetic efficiency, novel analog synthesis. | Selectivity and functional group tolerance. |

| One-Pot Syntheses | Reduced reaction time, solvent waste, and cost. | Compatibility of reagents and reaction conditions. |

Identification and Validation of New Biological Targets

While initial research has identified some biological activities of this compound and related salicylamides, a vast landscape of potential molecular targets remains to be explored. Salicylamide (B354443) derivatives have shown a broad range of biological activities, including antiviral and antimicrobial effects. nih.govresearchgate.net For example, certain derivatives have demonstrated potent inhibitory effects on the Hepatitis B virus (HBV) by disrupting capsid formation or impairing core protein expression. nih.gov Others have shown activity against various protozoan parasites like P. falciparum and Leishmania. nih.gov

Future research will likely focus on:

Target Deconvolution: For compounds with known phenotypic effects, identifying the specific molecular target is crucial. Techniques such as chemical proteomics and thermal shift assays can be employed to pinpoint the protein(s) that this compound interacts with.

Enzyme Inhibition Assays: Given the structural motifs of this compound, it could be a candidate for inhibiting various enzymes. Screening against panels of enzymes, such as kinases, proteases, and phosphatases, could reveal novel activities. nih.gov

Phenotypic Screening: Testing the compound in a wide array of cell-based assays that model different diseases can uncover unexpected therapeutic potential. This unbiased approach can lead to the discovery of entirely new applications.

Exploration of Antiviral and Antimicrobial Spectra: Building on the known activities of salicylamides, a systematic evaluation of this compound against a broad range of viruses and microbial pathogens is warranted. nih.govnanobioletters.com

The following table summarizes potential biological targets for future investigation based on the activity of related compounds.

| Target Class | Rationale | Potential Therapeutic Area |

| Viral Proteins | Salicylamides inhibit replication of various RNA and DNA viruses. nih.gov | Infectious Diseases (e.g., Hepatitis B, Influenza) nih.gov |

| Protozoan Enzymes | Derivatives have shown activity against parasites like P. falciparum. nih.gov | Parasitic Diseases (e.g., Malaria, Leishmaniasis) |

| Bacterial Enzymes | Salicylanilides exhibit activity against Gram-positive bacteria. researchgate.netnih.gov | Bacterial Infections |

| Kinases/Phosphatases | Common targets in high-throughput screening for various diseases. nih.gov | Oncology, Inflammatory Diseases |

| Cyclooxygenases (COX) | Salicylamide is a known COX inhibitor. genome.jp | Pain and Inflammation |

Development of Advanced Computational Models for Prediction and Design

In silico or computational methods are indispensable tools in modern drug discovery, offering the ability to predict properties and guide the design of new molecules with improved efficacy and safety profiles. nih.gov For this compound, the development of advanced computational models can significantly accelerate research and reduce the reliance on time-consuming and expensive experimental work.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building mathematical models that correlate the chemical structure of this compound derivatives with their biological activity, researchers can predict the potency of novel analogs before they are synthesized. mdpi.comnih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the structural requirements for activity. danaher.com

Molecular Docking and Dynamics Simulations: If a specific biological target is identified, molecular docking can predict the binding mode and affinity of this compound to its active site. mdpi.comvensel.org Subsequent molecular dynamics simulations can then provide a more dynamic picture of the interaction, helping to refine the design of more potent inhibitors.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A validated pharmacophore model for this compound can be used to screen large virtual libraries of compounds to identify new potential hits. nih.gov

ADME/Tox Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug development. mdpi.com Applying these models to this compound and its analogs can help prioritize compounds with favorable drug-like properties.

| Computational Method | Application for this compound | Expected Outcome |

| QSAR | Predict biological activity of new derivatives. patsnap.com | Guidance for designing more potent compounds. |

| Molecular Docking | Predict binding pose and affinity to a specific target. researchgate.net | Prioritization of compounds for synthesis and testing. |

| Molecular Dynamics | Simulate the dynamic interaction with a biological target. | Understanding of binding stability and mechanism. |

| ADME/Tox Prediction | Predict pharmacokinetic and toxicity profiles. mdpi.com | Early identification of compounds with poor drug-like properties. |

Integration with High-Throughput Screening and Lead Optimization Methodologies

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. youtube.comyoutube.com Integrating this compound and its derivatives into HTS campaigns is a critical step in discovering new therapeutic applications and identifying starting points for drug development.

Future research in this domain will involve:

Development of Robust HTS Assays: Creating reliable and automated assays is the first step. These could be biochemical assays measuring enzyme inhibition or cell-based assays measuring a specific cellular response. researchgate.net Fluorescence-based assays are a common and sensitive readout method used in HTS. nih.gov

Library Synthesis and Screening: A focused library of this compound analogs with diverse chemical modifications should be synthesized. This library can then be screened against a wide range of biological targets using HTS platforms.

Hit-to-Lead Optimization: Once "hits" are identified from HTS, a process of lead optimization begins. danaher.comcriver.com This involves medicinal chemists systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. patsnap.combiobide.com Techniques such as Structure-Activity Relationship (SAR) analysis are fundamental to this process. pharmafeatures.com

Fragment-Based Screening: An alternative approach is to screen smaller molecular fragments of this compound to identify those that bind to a target. These fragments can then be grown or linked together to create more potent lead compounds.

The integration of these advanced methodologies promises to unlock the full therapeutic potential of this compound, paving the way for the development of novel and effective treatments for a range of diseases.

Q & A

Q. What are the key synthetic routes for N-Formyl-2-hydroxybenzamide, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via acylation or condensation reactions. For example, Pd/C-catalyzed hydrogenation in methanol can reduce nitro or halogenated intermediates to yield core structures . Refluxing with benzamide derivatives in polar solvents (e.g., methanol or dichloromethane) under controlled temperatures (e.g., 100°C for 2 hours) promotes efficient coupling, as seen in analogous benzimidazole syntheses . Optimization involves adjusting catalyst loading (e.g., 10% Pd/C), solvent polarity, and reaction time to minimize side products. Recrystallization in methanol or ethanol improves purity, with yields varying based on solvent choice (e.g., ~74–90% in reported protocols) .

Q. What purification techniques are most effective for isolating this compound, and how does solvent selection impact yield?

Recrystallization is widely used, with methanol being a preferred solvent due to its moderate polarity and ability to dissolve impurities while precipitating the target compound. For example, ice-cold water rinsing followed by methanol recrystallization achieved >90% purity in benzamide analogs . Solvent mixtures (e.g., ethanol-water) can enhance crystal formation for X-ray analysis . Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 ratio) is recommended for separating closely related byproducts .

Q. How is X-ray crystallography applied to confirm the structure of this compound derivatives?

Single-crystal X-ray diffraction (SXRD) is the gold standard. Key parameters include:

- Data collection : Mo/Kα radiation (λ = 0.71073 Å) at 290 K.

- Refinement : SHELXL software for small-molecule refinement, achieving R factors < 0.05 and data-to-parameter ratios > 12:1 .

- Validation : Compare bond lengths (e.g., mean C–C = 0.003 Å) and angles with density functional theory (DFT) calculations to resolve discrepancies .

Advanced Research Questions

Q. How can computational modeling complement experimental data in resolving structural or spectroscopic ambiguities?

- Quantum chemical calculations : Use Gaussian or ORCA software to optimize geometries at the B3LYP/6-311++G(d,p) level, predicting NMR chemical shifts (δ) and IR vibrational frequencies. Compare with experimental data to identify misassignments (e.g., carbonyl vs. amide peaks) .

- Docking studies : Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, the naphthyl group in 4-Formyl-N-(2-(naphthalen-2-yloxy)ethyl)benzamide enhances binding affinity to hydrophobic pockets .

Q. What strategies mitigate synthetic byproducts or impurities in this compound production?

- Analytical profiling : Use HPLC with a C18 column (UV detection at 254 nm) to monitor impurities. Pharmacopeial standards limit individual impurities to ≤0.1% and totals to ≤0.5% .

- Reaction monitoring : In situ FTIR tracks intermediate formation (e.g., acyl chloride peaks at 1800 cm⁻¹). Adjust stoichiometry (e.g., 1.2:1 acyl chloride:amine ratio) to suppress dimerization .

- Waste management : Segregate toxic byproducts (e.g., halogenated intermediates) and collaborate with certified waste handlers for disposal .

Q. How are bioactivity and structure-activity relationships (SAR) evaluated for this compound analogs?

- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀ values) or cytokine suppression (ELISA). For example, benzimidazole derivatives showed 60% inhibition at 10 μM .

- Molecular probes : Introduce fluorophores (e.g., dansyl groups) or photoaffinity labels to study target engagement in live cells .

- SAR trends : Electron-withdrawing substituents (e.g., -NO₂, -F) at the 4-position enhance metabolic stability but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.